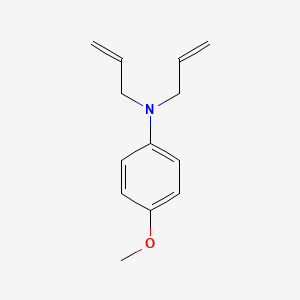

N,N-Diallyl-4-methoxyaniline

Description

Significance as a Precursor in Nitrogen Heterocycle Synthesis

N,N-Diallyl-4-methoxyaniline is a key starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. tandfonline.com These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. The presence of the two allyl groups allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

Notably, N,N-diallylanilines, including the 4-methoxy substituted analog, are important precursors for nitrogen heterocycles such as lactams, pyrroles, indoles, and quinolines. tandfonline.com The synthesis of these compounds is of great interest due to their potential biological activities, including antimalarial, antibacterial, and anti-inflammatory properties. tandfonline.comtandfonline.com For instance, the ring-closing metathesis (RCM) of N,N-diallyl-4-methoxyaniline provides a direct route to 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, a valuable intermediate for further synthetic elaborations. acs.orgnih.gov

The synthesis of quinoline (B57606) derivatives, another important class of heterocycles, can also be achieved using precursors derived from aniline (B41778) derivatives. encyclopedia.pubambeed.com While direct conversion of N,N-diallyl-4-methoxyaniline to quinolines is a subject of ongoing research, related cobalt-catalyzed conversions of diallylanilines to quinolines have been reported, highlighting the potential of this substrate class. tandfonline.com

Relevance as a Substrate in Metal-Catalyzed Organic Transformations

The allyl groups of N,N-Diallyl-4-methoxyaniline render it an excellent substrate for a wide array of metal-catalyzed transformations. researchgate.netrsc.org These reactions often proceed with high efficiency and selectivity, offering powerful tools for the construction of intricate molecular frameworks.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to effect various transformations of N,N-diallylanilines. tandfonline.comresearchgate.net These include N-allylation reactions using allyl alcohols in the presence of a palladium catalyst and a titanium(IV) isopropoxide co-catalyst. tandfonline.com

Ruthenium-Catalyzed Metathesis: Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, and N,N-Diallyl-4-methoxyaniline is a suitable substrate for this transformation. nsf.gov Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for the RCM of diallylamines to produce dihydro- and tetrahydropyrrole derivatives. mdpi.comresearchgate.net The efficiency of these reactions allows for the synthesis of a variety of substituted pyrrolidines and other nitrogen heterocycles. nih.gov

Niobium-Catalyzed Ring-Closing Metathesis: Recent research has demonstrated the use of in situ-generated niobium complexes as effective catalysts for the RCM of N,N-diallylanilines. acs.orgnih.gov In the case of N,N-diallyl-4-methoxyaniline, the reaction proceeds in high yield to furnish the corresponding 3-pyrroline (B95000) derivative. acs.orgnih.gov This method provides an alternative to the more common ruthenium and molybdenum-based catalysts. nih.gov

Cobalt-Catalyzed Cycloadditions: N,N-Diallyl-4-methoxyaniline has been utilized in cobalt-catalyzed [2π + 2π] cycloaddition reactions. nih.govacs.org In these reactions, the diallyl moiety undergoes an intramolecular cycloaddition to form a bicyclic azabicyclo[3.2.0]heptane skeleton. nih.gov The methoxy (B1213986) group on the aromatic ring can influence the electronic properties of the cobalt complex, affecting the catalytic activity. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for the cyclization of various organic molecules. mdpi.combeilstein-journals.org While specific examples detailing the gold-catalyzed cyclization of N,N-Diallyl-4-methoxyaniline are still emerging, the general reactivity of gold catalysts with alkynes and allenes suggests potential for future applications in the transformation of this substrate. brad.ac.uknih.govresearchgate.net Gold catalysts are known to promote a variety of cycloisomerization reactions, which could lead to novel heterocyclic structures from N,N-Diallyl-4-methoxyaniline and its derivatives. mdpi.comnih.gov

Iron-Catalyzed Oxidative Cyanation: In the presence of an iron catalyst and an oxidant, N,N-diallylamines can undergo oxidative α-cyanation. uni-muenchen.de For N,N-diallyl-4-methoxyaniline, this reaction can lead to the formation of α-amino nitriles, which can be further transformed into other valuable functional groups. uni-muenchen.de

A summary of representative metal-catalyzed transformations of N,N-Diallyl-4-methoxyaniline is presented in the table below.

| Catalyst System | Reaction Type | Product | Reference |

| In situ-generated Niobium complex | Ring-Closing Metathesis | 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole | acs.orgnih.gov |

| Cobalt Pyridine Diimine Complex | [2π + 2π] Cycloaddition | 6-(4-methoxyphenyl)-6-azabicyclo[3.2.0]heptane | nih.govsemanticscholar.org |

| Iron(II) chloride / tBuOOH | Oxidative Cyanation | 2-(allyl(4-methoxyphenyl)amino)but-3-enenitrile | uni-muenchen.de |

Overview of Contemporary Research Directions for the Chemical Compound

Current research on N,N-Diallyl-4-methoxyaniline continues to explore its synthetic potential. One major focus is the development of new catalytic systems that can achieve novel transformations or improve the efficiency and selectivity of existing ones. This includes the exploration of catalysts based on earth-abundant metals and the use of greener reaction conditions.

Another significant research avenue is the expansion of the scope of heterocycles that can be synthesized from this precursor. This involves designing new cascade reactions and multi-component reactions that can rapidly build molecular complexity. Furthermore, researchers are investigating the application of N,N-Diallyl-4-methoxyaniline and its derivatives in materials science, particularly in the synthesis of polymers with tailored electronic and optical properties. The ability to undergo polymerization through its allyl groups makes it a candidate for creating functional polymers.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-bis(prop-2-enyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12/h4-9H,1-2,10-11H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJRUQQCMSTKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N,n Diallyl 4 Methoxyaniline

Direct Diallylation Strategies

Direct diallylation involves the introduction of two allyl groups onto the nitrogen atom of 4-methoxyaniline in a single synthetic operation. Several catalytic systems and reaction conditions have been explored to facilitate this process effectively.

Mg–Al Hydrotalcite Catalysis for Aniline (B41778) Diallylation

A green and efficient method for the synthesis of N,N-diallylanilines, including N,N-diallyl-4-methoxyaniline, utilizes Mg–Al hydrotalcites as solid base catalysts. tandfonline.com Hydrotalcites, which are layered double hydroxides, offer a mild and reusable catalytic option for the diallylation of anilines with allyl bromide in an aqueous ethanol (B145695) system at ambient temperatures. tandfonline.com

The catalytic activity of Mg-Al hydrotalcites with varying Mg/Al ratios (e.g., 2, 3, and 5) has been investigated. tandfonline.com It was observed that the catalyst with a Mg/Al ratio of 5 (HT5) demonstrated the highest efficiency. tandfonline.com The reaction of 4-methoxyaniline with two equivalents of allyl bromide in the presence of 20 wt.% of HT5 in 50% aqueous ethanol at room temperature yields N,N-diallyl-4-methoxyaniline in good yields. tandfonline.com The catalyst can be recovered by simple filtration, washed, and reused for multiple cycles without a significant loss of activity. tandfonline.com

Table 1: Diallylation of 4-methoxyaniline using Mg-Al Hydrotalcite (HT5) Catalyst tandfonline.com

| Substrate | Product | Catalyst | Reaction Time (min) | Yield (%) |

|---|

Reactions of Anilines with Allyl Bromide in Aqueous Ethanol Systems

The reaction of anilines with allyl bromide in aqueous ethanol is a common method for N-allylation. tandfonline.com In the absence of a catalyst, the reaction of aniline with two equivalents of allyl bromide in 50% aqueous ethanol is slow and results in a mixture of monoallyl and diallyl products with low conversion rates. tandfonline.com The presence of a base or catalyst is crucial to drive the reaction towards the desired N,N-diallylated product. A highly selective diallylation of anilines with allyl bromide has been achieved in an aqueous alcohol solution using potassium carbonate as the base, without the need for a specific catalyst. researchgate.net

Investigation of Acid Scavenger Roles in N-Allylation

N-allylation of anilines with allyl halides, such as allyl bromide, generates a hydrohalic acid (HBr) as a byproduct. This acid can protonate the starting aniline or the product amine, rendering them unreactive towards further alkylation. Therefore, an acid scavenger, or base, is essential to neutralize the generated acid and ensure the reaction proceeds to completion. tandfonline.comlohtragon.com

Commonly used acid scavengers in the N-allylation of anilines include inorganic bases like sodium carbonate (Na2CO3) and potassium carbonate (K2CO3), as well as organic bases like triethylamine (B128534) (N(Et)3). tandfonline.comresearchgate.net The choice of base can influence the reaction rate and selectivity. In the context of Mg-Al hydrotalcite catalysis, the hydrotalcite itself acts as a solid base, effectively scavenging the acid produced during the reaction. tandfonline.com

Application of Platinum Complexes in N-Allylation Protocols

Platinum complexes have been explored as catalysts for the N-allylation of anilines, particularly when using allylic alcohols as the allylating agent. acs.org This approach is advantageous as it produces water as the only byproduct, representing a more atom-economical and environmentally friendly process compared to using allyl halides.

A platinum-catalyzed allylation of anilines with allylic alcohols has been developed, which is promoted by the presence of titanium reagents such as titanium(IV) isopropoxide (Ti(OPr-i)4). acs.org The platinum catalyst, often a Pt(0) species generated in situ, facilitates the activation of the C-O bond in the allylic alcohol. acs.org The titanium co-catalyst is believed to enhance the cleavage of the allyl-OH bond, thereby increasing the reaction rate and yield. acs.org Anilines bearing electron-donating groups, such as 4-methoxyaniline, generally provide high yields of the corresponding N-allylanilines. acs.org

Advanced Functionalization and Oxidative Transformations

Beyond direct diallylation, the resulting N,N-diallyl-4-methoxyaniline can undergo further transformations, particularly oxidative functionalization, to introduce new chemical bonds and create more complex molecular architectures.

Catalyzed and Non-Catalyzed Oxidative Functionalization of Tertiary Amine Derivatives

Tertiary amines, including N,N-diallylanilines, can be activated towards functionalization through oxidation. A metal-free approach involves the temporary oxidation of the nitrogen atom to form an N,N-dialkylaniline N-oxide. semanticscholar.orgnih.gov These N-oxides are stable intermediates that can be isolated and subsequently reacted to introduce new C-O, C-C, and C-N bonds onto the aromatic ring. semanticscholar.orgnih.gov This strategy allows for controlled elaboration of the aniline scaffold without the need for metal catalysts or harsh reagents. semanticscholar.org

Catalytic methods for the oxidative functionalization of tertiary amines are also prevalent. For instance, rhodium(III) catalysis has been employed for the C-H activation and oxidative coupling of N-nitrosoanilines with allyl alcohols. nih.gov While not directly involving N,N-diallyl-4-methoxyaniline, this methodology highlights the potential for transition metal-catalyzed C-H functionalization of aniline derivatives. Furthermore, the oxidation of N-allyl compounds, such as N-allyl amides and carbamates, using oxoammonium salts can generate N-acyl iminium ions, which are powerful electrophilic intermediates for the construction of heterocyclic systems. pitt.edu

Sequential Oxidative α-Cyanation/anti-Markovnikov Hydroalkoxylation Reactions of Allylamines

A significant advancement in the functionalization of allylamines is the one-pot sequential reaction involving an iron-catalyzed oxidative α-cyanation followed by an anti-Markovnikov hydroalkoxylation. This methodology provides a direct route to synthesize 2-amino-4-alkoxybutanenitriles from three components: an allylamine (B125299), trimethylsilyl (B98337) cyanide (TMSCN), and an alcohol. The process is notable for its efficiency, operating under mild, ambient temperature conditions. acs.org

The reaction is initiated by an iron-catalyzed oxidative α-cyanation of the tertiary allylamine at the allylic position. This step generates an α-amino nitrile intermediate. Subsequently, a chemo- and regioselective anti-Markovnikov addition of an alcohol occurs across the carbon-carbon double bond of the vinyl group within the α-amino nitrile intermediate. acs.org This sequence allows for the formation of complex molecules from readily available starting materials in a single synthetic operation.

The versatility of this reaction has been demonstrated with various substituted N,N-diallylanilines. For instance, the reaction of N,N-diallyl-4-methoxyaniline with TMSCN and different alcohols showcases the scope of the hydroalkoxylation step. The reaction proceeds with primary, secondary, and tertiary alcohols, affording the corresponding 2-amino-4-alkoxybutanenitriles in good to excellent yields.

Table 1: Sequential Oxidative α-Cyanation/anti-Markovnikov Hydroalkoxylation of Substituted N,N-Diallylanilines

| Entry | Substituted N,N-Diallylaniline | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-Diallyl-4-methoxyaniline | Methanol | 4-(4-Methoxyphenylamino)-2-(methoxymethyl)butanenitrile | 85 |

| 2 | N,N-Diallyl-4-methoxyaniline | Ethanol | 2-(Ethoxymethyl)-4-(4-methoxyphenylamino)butanenitrile | 82 |

| 3 | N,N-Diallyl-4-methoxyaniline | Isopropanol | 2-(Isopropoxymethyl)-4-(4-methoxyphenylamino)butanenitrile | 78 |

| 4 | N,N-Diallylaniline | Methanol | 2-(Methoxymethyl)-4-(phenylamino)butanenitrile | 75 |

The regioselectivity of the initial α-cyanation step is influenced by the nature of the substituents on the nitrogen atom. Studies on related N-allyl-N-alkylanilines have shown a reactivity order of NMe > N-allyl > NEt for the oxidative α-functionalization, indicating a preference for cyanation at the methyl group over the allyl group when both are present. acs.org This selectivity is a key consideration in the design of substrates for this transformation.

Advanced Reaction Chemistry and Transformations Involving N,n Diallyl 4 Methoxyaniline

Ring-Closing Metathesis (RCM) Studies

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic compounds, and N,N-Diallyl-4-methoxyaniline has been effectively utilized as a substrate in these transformations.

An active niobium (Nb) complex, generated in situ, has proven to be an effective catalyst for the ring-closing metathesis of various diallylic compounds, including N,N-diallylaniline derivatives, to produce the corresponding 3-pyrrolines. acs.orgelsevier.comnih.govmdpi.com This methodology offers a quantitative route to these valuable heterocyclic scaffolds. princeton.edu The reaction of N,N-Diallyl-4-methoxyaniline, in particular, proceeds in high yield under these conditions, forming 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole. princeton.edu

The catalytic system is formed from the combination of a niobium precursor, such as niobium pentachloride (NbCl₅), with trimethylsilyl (B98337) chloride (TMSCl), zinc (Zn) powder, and a carbene precursor like dichlorophenylmethane (PhCHCl₂) in a solvent such as tetrahydrofuran (THF). acs.orgelsevier.commdpi.com The proposed mechanism involves the initial reduction of the high-valent niobium chloride by zinc to generate a low-valent niobium species. acs.orgprinceton.edu This species then reacts with an organozinc compound, formed from the reaction of PhCHCl₂ and Zn, to create the active niobium-based catalyst. acs.orgprinceton.edu Although attempts to isolate and characterize the specific Nb-alkylidene active species have been unsuccessful, it is believed to initiate the RCM reaction. acs.org The catalytic cycle is presumed to follow the general Chauvin mechanism for olefin metathesis, proceeding through a niobacycle intermediate to yield the cyclized product and regenerate the active catalyst. acs.org This in situ generation circumvents the need for synthesizing and handling potentially unstable, multi-step catalyst complexes. elsevier.comprinceton.edu

The efficacy of this system is high, with the RCM of N,N-diallyl-p-toluenesulfonamide, a model substrate, achieving a 94% isolated yield when heated at 60°C for 2 hours. acs.org

The niobium-catalyzed RCM process is tolerant of a variety of functional groups on the aniline (B41778) ring of N,N-diallylaniline substrates. princeton.edu The electronic nature of the substituent on the aromatic ring significantly influences the reaction's efficiency and product distribution.

The reaction of N,N-Diallyl-4-methoxyaniline, which contains a strong electron-donating group, results in a high yield (91%) of the desired 3-pyrroline (B95000) product, 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole. princeton.edu Similarly, the electron-rich N,N-diallyl-4-methylaniline also provides the corresponding product in high yield. princeton.edu In contrast, the unsubstituted N,N-diallylaniline reacts efficiently to give the product in excellent yield (98%), but also produces a small amount of the aromatized pyrrole byproduct. princeton.edu The use of a substrate with a strong electron-withdrawing group, N,N-diallyl-4-trifluoroaniline, also leads to an excellent yield of the cyclized product with high selectivity. princeton.edu

The following table summarizes the results of the niobium-catalyzed RCM for various N,N-diallylaniline derivatives, illustrating the influence of electronic effects.

| Substrate | R Group | Product Yield (%) | Aromatized Byproduct (Pyrrole) Yield (%) |

| N,N-Diallylaniline | H | 98 | 2 |

| N,N-Diallyl-4-methylaniline | CH₃ | 92 | 5 |

| N,N-Diallyl-4-methoxyaniline | OCH₃ | 91 | 8 |

| N,N-Diallyl-4-trifluoroaniline | CF₃ | 99 | <1 |

Data sourced from Fuji et al. (2018). princeton.edu

While the primary product of the niobium-catalyzed RCM of N,N-diallylanilines is the 3-pyrroline derivative, the formation of a pyrrole byproduct is also observed, indicating a tandem RCM-aromatization pathway. princeton.edu For N,N-Diallyl-4-methoxyaniline, this results in the formation of 1-(4-methoxyphenyl)-1H-pyrrole. The extent of this subsequent aromatization is influenced by the electronic properties of the substituent on the aniline ring. princeton.edu

Electron-rich substrates, such as N,N-diallyl-4-methoxyaniline and N,N-diallyl-4-methylaniline, show a greater tendency to form the aromatized pyrrole byproduct compared to electron-deficient substrates. princeton.edu This suggests that the electron-donating groups facilitate the oxidative dehydrogenation of the initially formed pyrroline ring. While the niobium-catalyzed system primarily yields the pyrroline, other catalytic systems, often employing ruthenium, have been specifically designed to promote a one-pot RCM-aromatization sequence to furnish pyrroles as the major product. nih.gov

Niobium-Catalyzed RCM for 3-Pyrroline Derivative Synthesis

Cycloaddition Reactions

N,N-Diallyl-4-methoxyaniline also participates in cycloaddition reactions, which are fundamental processes for constructing cyclic molecules.

Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds have been identified as effective precatalysts for the intramolecular [2π + 2π] cycloaddition of unactivated α,ω-dienes, such as N,N-diallylamines, to form bicyclo[3.2.0]heptane derivatives. nih.gov These reactions proceed under mild thermal conditions and are tolerant of amine functional groups. nih.gov

In the context of this research, N,N-Diallyl-4-methoxyaniline was used as a substrate to probe the catalytic intermediates. nih.gov When N,N-Diallyl-4-methoxyaniline was added to a solution of a specific cobalt dinitrogen complex, ((iPrPDI)CoN₂), it resulted in the isolation of a new cobalt complex. nih.gov This observation was crucial in studying the catalyst's resting state and understanding the substrate-catalyst interaction during the cycloaddition process. nih.gov The research demonstrated that reduced bis(imino)pyridine cobalt complexes are competent catalysts for the [2π + 2π] cycloaddition of various N,N-diallylanilines, expanding the synthetic utility of substrates like N,N-Diallyl-4-methoxyaniline beyond metathesis. nih.gov

Cobalt-Catalyzed [2π + 2π] Cycloadditions of Alkenes Using N,N-Diallyl-4-methoxyaniline as a Substrate

Other Synthetic Organic Transformations

Beyond organometallic chemistry, N,N-Diallyl-4-methoxyaniline is a substrate for various oxidative transformations that target either the allylic groups or the C-N bonds.

The N-allyl groups of N,N-Diallyl-4-methoxyaniline are susceptible to oxidative cleavage, a process known as oxidative N-dealkylation. This transformation is biologically significant in the metabolism of tertiary-amine-containing drugs and can be achieved synthetically using various oxidants. nih.gov The mechanism, particularly when catalyzed by metalloenzymes or biomimetic catalysts, often begins with a single-electron transfer (SET) from the electron-rich amine to the oxidant, forming a nitrogen radical cation. nih.gov

Subsequent steps can involve hydrogen atom transfer (HAT) from a C-H bond alpha to the nitrogen, or hydroxylation of that carbon. This leads to an unstable carbinolamine intermediate, which then decomposes to yield the secondary amine (N-allyl-4-methoxyaniline) and an aldehyde, which in this case would be acrolein. nih.gov This reaction can be catalyzed by non-heme manganese complexes in the presence of co-oxidants like peracetic acid (PAA), meta-chloroperoxybenzoic acid (mCPBA), or tert-butyl hydroperoxide (TBHP). nih.govnih.gov

Table 2: Catalyst Systems for Oxidative N-Dealkylation

| Catalyst | Co-oxidant | Typical Substrate |

|---|---|---|

| [(IndH)MnIICl₂] | TBHP, PAA, mCPBA | N,N-Dimethylanilines |

| (N4Py*)MnII(CH₃CN)₂ | PAA, mCPBA | N,N-Dimethylanilines |

| Cytochrome P450 Enzymes | O₂, NADPH | Tertiary Amines |

Oxidative cyanoalkylation, the introduction of a cyano group onto one of the alkyl chains, is a less common but synthetically valuable transformation. While specific protocols for N,N-Diallyl-4-methoxyaniline are not prominent, the vast field of C-CN bond formation offers numerous methods that could potentially be adapted, often involving metal catalysts and various cyanation agents. elsevierpure.com

The synthesis of N,N-Diallyl-4-methoxyaniline itself relies on C-N bond formation. The most direct method is the N-alkylation of 4-methoxyaniline with an allyl halide (e.g., allyl bromide), a classic example of nucleophilic substitution. More advanced and sustainable methods for N-alkylation include the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols (like allyl alcohol) as alkylating agents, catalyzed by transition metals.

Furthermore, the core structure of the molecule is assembled through pathways that are central to modern organic synthesis. The aryl C-N bond is a key linkage that can be constructed using powerful cross-coupling reactions. Seminal methods like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are standard for coupling an amine with an aryl halide.

Research has also explored novel C-N bond-forming reactions where arylamines can participate in intramolecular processes. For example, visible light photoredox catalysis can initiate an oxidative cascade where an amine radical cation adds to a tethered alkene, leading to the formation of new heterocyclic structures. This highlights the potential of the N,N-Diallyl-4-methoxyaniline scaffold to serve as a starting point for constructing more complex nitrogen-containing molecules through intramolecular C-N bond formation. mdpi.com

Mechanistic Investigations and Computational Chemistry of N,n Diallyl 4 Methoxyaniline Transformations

Quantum Chemical Studies

Quantum chemical studies are powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transient species and the energy profiles of reaction pathways. For transformations involving N,N-Diallyl-4-methoxyaniline, these methods can provide a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the geometry and energetics of molecules and reaction pathways. In the context of catalytic reactions involving compounds structurally similar to N,N-Diallyl-4-methoxyaniline, DFT calculations are instrumental in identifying and characterizing short-lived intermediates and the transition states that connect them.

For instance, in studies of cobalt-catalyzed [2+2+2] cycloadditions, DFT has been used to support proposed reaction pathways. These calculations can map out the energy landscape, showing steps such as the oxidative coupling of reactants, the insertion of a third component into a cobaltacyclopentadiene intermediate, and the final C-N reductive elimination to yield the product. researchgate.net Similarly, DFT studies on paramagnetic organometallic complexes, which can be analogous to potential intermediates in catalytic cycles, help in determining the spatial distribution of spin density and optimizing the geometry of these species. Such analyses provide a validated structural and electronic picture of the key players in a catalytic cycle.

While specific DFT data for N,N-Diallyl-4-methoxyaniline transformations is not present in the available literature, the established methodologies from related systems provide a clear framework for how such an investigation would proceed. Key parameters typically calculated include bond lengths, bond angles, and vibrational frequencies to confirm the nature of stationary points on the potential energy surface as either minima (intermediates) or first-order saddle points (transition states).

The electronic structure and spin state of a catalyst are critical to its reactivity and selectivity. A combination of computational methods and spectroscopic techniques is often employed to unravel these properties. For catalytic cycles involving transition metals like cobalt or niobium, the metal center can adopt various oxidation states and spin configurations, each with distinct reactivity.

A pertinent example is the investigation of a paramagnetic nickel-terpyridine complex, a key intermediate in cross-coupling reactions. In this study, a combination of Electron Paramagnetic Resonance (EPR) spectroscopy and unrestricted DFT calculations was used to probe the electronic structure. The results indicated that the unpaired electron resides primarily on the terpyridine ligand rather than the nickel center. This led to the description of the complex as a Ni(II)-methyl cation bound to a reduced terpyridine radical anion, showcasing that the ligand can be an active participant in the redox chemistry of the catalytic cycle. An isodensity representation of the singly occupied molecular orbital (SOMO) derived from DFT calculations visually confirmed the delocalization of the unpaired electron over the aromatic ligand system. This type of detailed analysis is crucial for accurately describing the electronic nature of catalytic intermediates and understanding how ligands influence reactivity.

Reaction energy calculations are a primary output of quantum chemical studies, providing essential thermodynamic and kinetic information about a proposed mechanism. By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

From this profile, two key aspects of the reaction are understood:

Kinetics: The energy difference between a reactant or intermediate and the subsequent transition state represents the activation energy barrier (ΔG‡). This barrier governs the rate of the reaction, with higher barriers corresponding to slower reaction rates.

Proposed Mechanistic Pathways

Based on known reactivity patterns for diallylanilines and related substrates, plausible mechanistic pathways for niobium-catalyzed metathesis and cobalt-catalyzed cycloaddition of N,N-Diallyl-4-methoxyaniline can be proposed.

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing cyclic compounds from acyclic dienes. While ruthenium-based Grubbs-type catalysts are most commonly used, other transition metals, including niobium, are also active. A study on the RCM of N,N-diallyl-p-toluenesulfonamide, a close structural analogue of N,N-Diallyl-4-methoxyaniline, utilized an in situ-generated niobium catalyst. researchgate.net The active catalyst was formed from NbCl₅, trimethylsilyl (B98337) chloride, Zn, and PhCHCl₂. researchgate.net

The generally accepted Chauvin mechanism for olefin metathesis provides the framework for this transformation. The key steps are:

Initiation: The active niobium-alkylidene catalyst is generated in situ.

[2+2] Cycloaddition: The metal-alkylidene reacts with one of the allyl groups of the diallylamine substrate to form a niobacyclobutane intermediate.

Retro-[2+2] Cycloaddition: The niobacyclobutane ring fragments in a productive manner to release a new metal-alkylidene (now bearing part of the substrate) and an olefin.

Intramolecular Cyclization: The newly formed metal-alkylidene, which is tethered to the second allyl group, undergoes an intramolecular [2+2] cycloaddition.

Product Release: The resulting bicyclic niobacyclobutane intermediate undergoes a final retro-[2+2] cycloaddition to release the cyclic product (a 3-pyrroline (B95000) derivative) and regenerate the niobium-alkylidene catalyst, which can then enter another catalytic cycle.

The catalytic system and outcome for a model substrate are summarized in the table below.

| Substrate | Catalyst System | Product |

| N,N-diallyl-p-toluenesulfonamide | NbCl₅, Me₃SiCl, Zn, PhCHCl₂ in THF | N-tosyl-2,5-dihydro-1H-pyrrole |

Data sourced from a study on in situ-generated niobium catalysts. researchgate.net

Cobalt catalysts are versatile and can promote a variety of cycloaddition and C-H activation reactions. One relevant transformation is the conversion of diallylanilines into substituted quinolines, which proceeds under the influence of a Co₂(CO)₈ catalyst. researchgate.net Isotopic labeling experiments on related diallylaniline systems have been used to delineate the reaction mechanism, which involves both C-N and C-H bond activations. researchgate.net

A plausible mechanistic model for a cobalt-catalyzed cycloaddition of N,N-Diallyl-4-methoxyaniline to form a quinoline (B57606) derivative would likely involve the following key stages:

Coordination and Oxidative Cyclization: The cobalt catalyst coordinates to the diallylaniline substrate. An oxidative cyclization could occur, forming a cobaltacyclopentene or cobaltacyclopentadiene intermediate. DFT studies on related cobalt-catalyzed [2+2+2] cycloadditions support the formation of such metallacycles. researchgate.net

Isomerization/Dehydrogenation: A series of isomerization steps, possibly involving β-hydride elimination and reinsertion, could rearrange the allyl groups. Dehydrogenation steps would also be necessary to form the aromatic quinoline ring.

C-H Activation: The reaction likely involves the activation of an ortho-C-H bond on the aniline (B41778) ring, a common step in cobalt-catalyzed annulations. nih.gov

Reductive Elimination: The final product is formed via reductive elimination from the cobalt center, regenerating the active cobalt catalyst.

The regioselectivity of such reactions is influenced by both steric and electronic effects of substituents on the aniline ring. researchgate.net An electron-donating group like the methoxy (B1213986) group in N,N-Diallyl-4-methoxyaniline would be expected to influence the electronic properties of the aromatic ring and potentially direct the outcome of the C-H activation and cyclization steps.

Pathways for Oxidative Functionalization Reactions of the Chemical Compound

Currently, there is a notable absence of specific, in-depth research focusing exclusively on the mechanistic pathways and computational analysis of the oxidative functionalization of N,N-Diallyl-4-methoxyaniline in the publicly available scientific literature. While general principles of aniline and alkene oxidation are well-established, detailed studies elucidating the specific intermediates, transition states, and reaction energetics for this particular substituted diallylaniline are not readily found.

General mechanistic considerations for the oxidative functionalization of analogous N,N-diallylanilines suggest that reactions would likely proceed through several potential pathways, largely dependent on the oxidant and reaction conditions employed. These pathways could involve initial oxidation at either the nitrogen atom or the allyl groups.

Electrochemical studies on various N,N-dialkylanilines indicate that the initial step is often a one-electron oxidation at the nitrogen atom to form a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions. For N,N-diallyl systems, intramolecular cyclization is a plausible subsequent step. The electron-rich nature of the 4-methoxyphenyl group in N,N-Diallyl-4-methoxyaniline would likely facilitate the initial oxidation process.

Alternatively, oxidation could be initiated at one of the allyl double bonds, particularly with reagents known for alkene epoxidation or dihydroxylation. Computational studies on the oxidation of alkenes by metal-oxo compounds have provided detailed insights into various cycloaddition and radical mechanisms, which could be relevant in this context.

Cobalt-catalyzed cycloisomerization of N,N-diallylanilines to form pyrrolidine derivatives has been reported, proceeding through a proposed cobalt hydride species. thieme-connect.com While not strictly an oxidative functionalization in all cases, related oxidative variants could follow similar initial steps of metal-alkene coordination.

Advanced Spectroscopic and Analytical Characterization in N,n Diallyl 4 Methoxyaniline Research

X-ray Crystallography for Single Crystal Structure Determination of Metal Complexes Involving the Compound

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. In the study of N,N-Diallyl-4-methoxyaniline, this technique has been successfully employed to determine the solid-state structure of its metal complexes.

A notable example involves a cobalt-catalyzed [2π + 2π] cycloaddition study, where N,N-Diallyl-4-methoxyaniline was used as a substrate. Treatment of a toluene solution of a bis(imino)pyridine cobalt dinitrogen complex, (iPr(TB)PDI)CoN2, with an excess of N,N-Diallyl-4-methoxyaniline resulted in the formation of purple crystals suitable for X-ray diffraction. acs.org The analysis confirmed the formation of the desired cobalt diene complex, identified as (iPr(TB)PDI)Co(N,N-diallyl-4-methoxyaniline). acs.org

The successful acquisition of single crystals and subsequent X-ray analysis established the precise coordination mode of the N,N-Diallyl-4-methoxyaniline ligand to the cobalt center. acs.org This structural determination is critical for understanding the mechanistic pathways of the catalytic cycle. While attempts to crystallize another related cobalt dinitrogen complex after the addition of N,N-Diallyl-4-methoxyaniline were not successful, the crystallographic characterization of the primary cobalt diene complex provided key insights into the substrate-cobalt interaction. acs.org

Table 1: Crystallographic Data Summary for (iPr(TB)PDI)Co(N,N-diallyl-4-methoxyaniline)

| Parameter | Value |

|---|---|

| Compound Name | (iPr(TB)PDI)Co(N,N-diallyl-4-methoxyaniline) |

| Formula | C50H65N4OCo |

| Crystal System | Data not available in abstract |

| Space Group | Data not available in abstract |

| Key Finding | Confirmed the formation of the cobalt diene complex via single-crystal X-ray diffraction. acs.org |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N,N-Diallyl-4-methoxyaniline is characterized by vibrational modes corresponding to its aniline (B41778) core, methoxy (B1213986) group, and diallyl substituents.

While a dedicated, published spectrum for N,N-Diallyl-4-methoxyaniline is not widely available, the characteristic absorption bands can be reliably predicted by analyzing the spectra of closely related compounds such as N,N-diacylaniline derivatives, N,N-dimethylaniline, and 4-methoxyaniline.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: These vibrations for the benzene ring are typically observed in the region of 3100-3000 cm-1.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the allyl groups (-CH2-) and the methoxy group (-OCH3) are expected in the 3000-2850 cm-1 range.

C=C Stretching: The alkene C=C bond in the allyl groups gives rise to a characteristic absorption band, typically around 1640-1620 cm-1.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring appear in the 1600-1450 cm-1 region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond (aryl-N) is expected to produce a strong band in the 1390-1310 cm-1 region.

C-O Stretching: The C-O stretching of the aryl-ether methoxy group is typically strong and appears in the 1275-1200 cm-1 (asymmetric) and 1075-1020 cm-1 (symmetric) regions.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern and are found in the 900-675 cm-1 region.

Table 2: Predicted Characteristic FTIR Frequencies for N,N-Diallyl-4-methoxyaniline

| Vibrational Mode | Predicted Frequency Range (cm-1) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Alkene =C-H Stretch | 3080 - 3010 | Allyl Group |

| Aliphatic C-H Stretch | 3000 - 2850 | Allyl & Methoxy Groups |

| Alkene C=C Stretch | 1640 - 1620 | Allyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| C-N Stretch (Aryl-N) | 1390 - 1310 | Tertiary Aniline |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Aryl Ether |

| Symmetric C-O-C Stretch | 1075 - 1020 | Aryl Ether |

Structure Activity Relationships Sar in Diallylaniline Derivatives

Correlations Between Substituent Effects and Reactivity in Catalytic Reactions

The electronic nature of substituents on the aromatic ring of N,N-diallylaniline derivatives plays a pivotal role in their reactivity, particularly in metal-catalyzed reactions. A notable example is the cobalt-catalyzed synthesis of quinolines from N,N-diallylanilines. In this transformation, the reaction proceeds through a complex mechanism involving C-N and C-H bond activations. The efficiency of this process is highly dependent on the electron density of the aniline (B41778) ring.

Research has shown that both steric and electronic effects of the substituents influence the isolated yields of the resulting quinoline (B57606) products. A systematic study on this reaction revealed a clear trend: electron-donating groups on the aniline ring generally lead to higher yields, while electron-withdrawing groups tend to inhibit the reaction. researchgate.net This can be attributed to the influence of these substituents on the electron density of the nitrogen atom and the aromatic ring, which in turn affects their interaction with the cobalt catalyst.

For instance, N,N-Diallyl-4-methoxyaniline, which possesses a strong electron-donating methoxy (B1213986) group at the para-position, exhibits high reactivity in this catalytic cyclization, affording the corresponding quinoline in good yield. In contrast, derivatives with electron-withdrawing groups, such as a nitro group, show significantly reduced reactivity. This correlation underscores the importance of the electronic environment of the aniline moiety in facilitating the catalytic cycle.

The following table summarizes the effect of various substituents on the yield of the cobalt-catalyzed quinoline synthesis:

| Substituent (R) | Position | Yield (%) |

| OMe | 4 | 75 |

| Me | 4 | 72 |

| H | - | 65 |

| Cl | 4 | 58 |

| COMe | 4 | 35 |

| CN | 4 | 21 |

| NO2 | 4 | 0 |

Data sourced from a study on the cobalt-catalyzed selective conversion of diallylanilines to quinolines. researchgate.net

Comparative Reactivity Studies with Related Aniline Derivatives in Organic Transformations

The reactivity of N,N-Diallyl-4-methoxyaniline can be further understood by comparing it with other aniline derivatives in various organic transformations. One such transformation is the N,N-diallylation of anilines. In a catalyst-free approach using allyl bromide in an aqueous alcohol solution, the electronic nature of the substituent on the aniline ring significantly impacts the reaction yield.

A comparative study demonstrated that anilines bearing electron-donating groups undergo diallylation more efficiently than those with electron-withdrawing groups. N,N-Diallyl-4-methoxyaniline was synthesized from 4-methoxyaniline in a very high yield of 99% under these conditions. This is in contrast to anilines with electron-withdrawing groups like chlorine or a nitro group, which gave lower yields of the corresponding N,N-diallylated products. This highlights the enhanced nucleophilicity of the nitrogen atom in 4-methoxyaniline due to the electron-donating nature of the methoxy group, facilitating the dialkylation reaction.

The table below presents the comparative yields of N,N-diallylation for various substituted anilines:

| Substituent (R) | Position | Product | Yield (%) |

| OMe | 4 | N,N-Diallyl-4-methoxyaniline | 99 |

| Me | 4 | N,N-Diallyl-4-methylaniline | 98 |

| H | - | N,N-Diallylaniline | 86 |

| Cl | 4 | N,N-Diallyl-4-chloroaniline | 77 |

| Br | 4 | N,N-Diallyl-4-bromoaniline | 78 |

| NO2 | 4 | N,N-Diallyl-4-nitroaniline | 55 |

Data from a study on the catalyst-free and highly selective N,N-diallylation of anilines.

Another important reaction for diallyl compounds is ring-closing metathesis (RCM), which is used to form cyclic structures. The electronic properties of the substituent on the aniline ring can also influence the efficiency of this reaction. While specific comparative data for a wide range of substituted N,N-diallylanilines in RCM is not as readily available in a single study, the general principles of olefin metathesis suggest that the electronic environment can affect the coordination of the ruthenium catalyst to the allyl groups. However, the influence is often less pronounced compared to reactions directly involving the aromatic ring or the nitrogen atom.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N,N-Diallyl-4-methoxyaniline, and how can researchers optimize yields?

- Methodology : A common route involves coupling reactions using precursors like 4-methoxyaniline. For example, describes a cobalt-catalyzed [2π+2π] cycloaddition with alkenes, where stoichiometric control (1:1 molar ratio) and solvent selection (hexane/pentane) are critical for achieving 60% yield. Recrystallization from pentane ensures purity .

- Optimization : Adjusting reaction time, temperature, and catalyst loading (e.g., Co-based catalysts) can improve efficiency. Parallel synthesis trials with alternative solvents (DMF, THF) may resolve solubility issues observed in similar methoxy-substituted anilines .

Q. How should N,N-Diallyl-4-methoxyaniline be characterized to confirm structural integrity?

- Analytical Techniques :

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 72.25% vs. 72.36% in ) .

- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., giso = 2.04 at X-band) to verify electronic states and radical stability .

- Magnetic Susceptibility : Measure μeff (e.g., 2.5 μB) to assess metal-ligand interactions in coordination complexes .

Q. What safety protocols are recommended for handling methoxy-substituted anilines like N,N-Diallyl-4-methoxyaniline?

- Guidelines : Use negative-pressure ventilation and organic vapor respirators (OVR) per REACH regulations (). Avoid skin contact due to potential amine toxicity; employ gloveboxes for air-sensitive steps .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with carbonate buffers before disposal, as described for analogous compounds in .

Advanced Research Questions

Q. How do electronic effects in N,N-Diallyl-4-methoxyaniline influence its reactivity in transition-metal-catalyzed reactions?

- Mechanistic Insight : The methoxy group acts as an electron-donating substituent, stabilizing cationic intermediates in cycloadditions ( ). DFT calculations can map charge distribution to predict regioselectivity .

- Experimental Validation : Compare reaction rates with/without methoxy substitution using kinetic isotope effects (KIE) or Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.